molecular formula C21H14Cl2N2S B4291060 (2Z)-N-(2,5-DICHLOROPHENYL)-3,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

(2Z)-N-(2,5-DICHLOROPHENYL)-3,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

Cat. No.: B4291060
M. Wt: 397.3 g/mol
InChI Key: DORODRJKRRDLHA-UHFFFAOYSA-N
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Description

(2Z)-N-(2,5-DICHLOROPHENYL)-3,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-3,4-diphenyl-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2S/c22-16-11-12-18(23)19(13-16)24-21-25(17-9-5-2-6-10-17)20(14-26-21)15-7-3-1-4-8-15/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORODRJKRRDLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=NC3=C(C=CC(=C3)Cl)Cl)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(2,5-DICHLOROPHENYL)-3,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves the condensation of 2,5-dichloroaniline with a thiazole derivative. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(2,5-DICHLOROPHENYL)-3,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N-(2,5-DICHLOROPHENYL)-3,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, thiazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, thiazole derivatives can be used in the development of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-N-(2,5-DICHLOROPHENYL)-3,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as thiazolidines, thiazolines, and benzothiazoles.

Uniqueness

The uniqueness of (2Z)-N-(2,5-DICHLOROPHENYL)-3,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE lies in its specific substitution pattern on the phenyl and thiazole rings, which can influence its chemical reactivity and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-N-(2,5-DICHLOROPHENYL)-3,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
Reactant of Route 2
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(2Z)-N-(2,5-DICHLOROPHENYL)-3,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

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